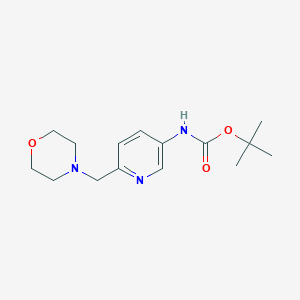

(6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-[6-(morpholin-4-ylmethyl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)17-12-4-5-13(16-10-12)11-18-6-8-20-9-7-18/h4-5,10H,6-9,11H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOHLBADIHTQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Reaction with tert-Butyl Chloroformate

- Reactants: 6-morpholin-4-ylmethyl-pyridin-3-ol and tert-butyl chloroformate.

- Conditions: Aprotic solvents such as dichloromethane; base like triethylamine to scavenge HCl.

- Temperature: 0 to 25 °C.

- Mechanism: Nucleophilic attack of the pyridin-3-ol nitrogen or oxygen on the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate ester.

- Outcome: Formation of (6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester with moderate to high yield.

Lithiation and Carboxylation for Pyridine Functionalization

- Starting Material: tert-Butyl (6-chloropyridin-3-yl)carbamate or related derivatives.

- Reagents: n-Butyllithium (n-BuLi) in hexane or THF, tetramethylethylenediamine (TMEDA) as ligand.

- Temperature: Low temperatures, typically -78 °C to -10 °C, to control regioselectivity and prevent side reactions.

- Procedure:

- Addition of n-BuLi to the carbamate substrate under inert atmosphere at -78 °C.

- Stirring at low temperature to allow lithiation at the desired pyridine position.

- Bubbling dry CO2 gas into the reaction mixture to carboxylate the lithiated intermediate.

- Acidification of the reaction mixture to precipitate the carboxylic acid derivative.

- Workup: Extraction with ethyl acetate, drying over anhydrous MgSO4 or Na2SO4, filtration, and solvent removal.

- Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

- Yields: Typical yields range from 30% to 57% depending on scale and precise conditions.

Iodination via Lithiation and Iodine Quench

- Purpose: To introduce an iodine substituent at a specific position on the pyridine ring, facilitating further functionalization.

- Reagents: n-BuLi, TMEDA, iodine (I2) in anhydrous THF or diethyl ether.

- Conditions:

- Lithiation at -78 °C.

- Slow addition of iodine solution at -78 °C.

- Stirring at room temperature for 18-24 hours.

- Workup: Quenching with saturated ammonium chloride and sodium metabisulfite solutions, extraction, drying, and purification by silica gel chromatography.

- Yields: Approximately 32% to 33% reported.

| Step | Reactants/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Carbamate formation | 6-morpholin-4-ylmethyl-pyridin-3-ol + tert-butyl chloroformate, triethylamine, DCM | 0 to 25 | Moderate-High | Aprotic solvent, base scavenges HCl |

| Lithiation and CO2 carboxylation | tert-butyl (6-chloropyridin-3-yl)carbamate + n-BuLi + TMEDA + CO2 | -78 to 0 | 33-57 | Inert atmosphere, acid workup |

| Lithiation and iodination | tert-butyl (6-chloropyridin-3-yl)carbamate + n-BuLi + TMEDA + I2 | -78 to room temp | ~32-33 | Quench with NH4Cl and Na2S2O5, chromatography |

- The lithiation step requires careful temperature control (-78 °C) to achieve regioselectivity and avoid side reactions.

- TMEDA acts as a chelating ligand enhancing lithiation efficiency.

- The bubbling of CO2 gas at low temperature followed by warming to room temperature improves carboxylation yields.

- Acidification to pH ~3 with HCl is critical to precipitate the carboxylic acid intermediate cleanly.

- Purification by silica gel chromatography using petroleum ether/ethyl acetate gradients is effective for isolating pure carbamate esters.

- Industrial scale synthesis may employ continuous flow chemistry to optimize reaction times and yields, although specific industrial protocols are less detailed in open literature.

The preparation of this compound involves multi-step synthetic methods combining carbamate formation, lithiation, and electrophilic substitution or carboxylation. Key factors influencing success include low-temperature control, use of ligands like TMEDA, and careful workup procedures. Yields vary from moderate to good, with purification typically achieved by chromatographic techniques. These methods are well-documented in chemical patents and research articles, providing a robust foundation for laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide or iodide ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, in acidic or neutral conditions.

Reduction: Lithium aluminum hydride, in anhydrous ether.

Substitution: Sodium azide, iodide ions, in polar aprotic solvents.

Major Products Formed:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Azide or iodide-substituted pyridine derivatives.

Scientific Research Applications

This compound finds applications in various fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biological systems and enzyme inhibition.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The morpholine and pyridine groups play a crucial role in binding to these targets, leading to biological or chemical activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

- Heterocyclic Core: The target compound features a pyridine ring, whereas analogs like [1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester () and 4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester () utilize a pyrimidine core, which alters electronic properties and hydrogen-bonding capabilities . Pyrrolidine and piperidine derivatives (e.g., ) lack aromaticity, reducing π-π stacking interactions compared to pyridine-based compounds .

Substituent Effects :

- Morpholinylmethyl (target compound) provides steric bulk and polarity, enhancing solubility and binding to polar enzyme pockets. In contrast, chloro () and methoxy () groups are smaller and modulate electronic effects (e.g., electron withdrawal/donation) .

- Fluorine in (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester () improves metabolic stability and bioavailability via C-F bond stabilization .

Stereochemistry :

Physicochemical Properties

- Solubility : Morpholine and piperidine derivatives exhibit higher aqueous solubility compared to purely aromatic analogs (e.g., ) due to increased hydrogen-bonding capacity .

- Thermal Stability : Halogenated derivatives (e.g., ) display higher melting points (~300°C) than morpholine-containing compounds, which are typically liquids or low-melting solids .

Biological Activity

(6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, is a compound characterized by its unique structural features, including a morpholine ring and pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology.

The molecular formula of this compound is C15H23N3O3, with a molecular weight of 293.37 g/mol. Its structure includes functional groups that are crucial for its biological interactions, making it a valuable subject for research in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 6-morpholin-4-ylmethyl-pyridin-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is conducted in aprotic solvents like dichloromethane at temperatures ranging from 0 to 25°C. The optimization of these reaction conditions is essential for achieving high yield and purity, especially in industrial applications.

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The morpholine and pyridine groups facilitate binding to these targets, leading to significant biological effects. The specific pathways involved can vary based on the context in which the compound is utilized .

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease .

Anticancer Potential

Studies have suggested that carbamate derivatives can exhibit anticancer properties by inhibiting cell proliferation pathways. The unique structural components of this compound may enhance its selectivity towards cancerous cells while minimizing effects on normal cells .

Study 1: Cholinesterase Inhibition

In a study focusing on the inhibition of AChE by various carbamate compounds, this compound was evaluated for its potency. The results indicated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent for cognitive disorders associated with cholinergic dysfunction .

Study 2: Anticancer Activity

Another investigation explored the effects of this compound on cancer cell lines. The findings revealed that treatment with this compound led to decreased viability and increased apoptosis in specific cancer cell types. This study highlights its potential role in cancer therapy .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | AChE inhibition, anticancer | Enzyme interaction |

| 6-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester | Moderate AChE inhibition | Competitive inhibition |

| 6-Morpholin-4-ylmethyl-pyridin-3-ol | Weak AChE inhibition | Non-specific binding |

Q & A

Q. What are the key considerations for synthesizing (6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester with high yield and purity?

- Methodological Answer: Synthesis requires precise control of reaction conditions, such as using anhydrous tetrahydrofuran (THF) at low temperatures (-78°C) to minimize side reactions and stabilize intermediates. Dropwise addition of reagents (e.g., tert-butyllithium) under inert atmospheres is critical for regioselectivity . Multi-step protocols, such as Boc protection/deprotection strategies, can improve yield (e.g., 80% overall yield achieved in related tert-butyl carbamate syntheses without chromatography) . Purification via column chromatography or recrystallization is recommended for isolating the final product.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , ) is essential for confirming substituent positions, such as the morpholine and tert-butyl groups. For example, NMR peaks at δ 1.54 ppm (9H, s) confirm tert-butyl protons, while δ 6.62–8.93 ppm correspond to pyridine ring protons . High-Performance Liquid Chromatography (HPLC) or mass spectrometry (MS) should be used to assess purity and molecular weight.

Q. What factors influence the compound’s stability during storage and experimental use?

- Methodological Answer: Degradation risks include hydrolysis of the carbamate group under acidic/basic conditions or elevated temperatures. Storage at -20°C in anhydrous environments (e.g., desiccators) is advised. Stability studies using thermogravimetric analysis (TGA) or accelerated aging tests (40°C/75% RH) can identify degradation pathways . Continuous cooling during experiments mitigates organic degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer: Density Functional Theory (DFT) calculations can model electronic effects of the morpholine and pyridine groups on reaction sites. For example, the electron-rich morpholine may activate the pyridine ring for nucleophilic substitution. Molecular docking studies are useful for predicting interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and steric effects .

Q. What strategies resolve contradictory data regarding the compound’s biological activity across different assays?

- Methodological Answer: Contradictions may arise from assay-specific variables (e.g., pH, solvent polarity, or cellular permeability). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance). Statistical tools like Bland-Altman plots or meta-analysis can reconcile discrepancies . Adjusting experimental parameters (e.g., buffer composition) to mimic physiological conditions may improve reproducibility .

Q. What methodologies enable tracking the compound’s metabolic fate in in vivo studies?

- Methodological Answer: Isotopic labeling (e.g., -tert-butyl or -morpholine) allows tracing via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For pharmacokinetic profiling, administer the compound to model organisms and collect plasma/tissue samples at timed intervals. Metabolite identification requires high-resolution MS and comparison with synthetic standards . In vitro microsomal assays (e.g., liver S9 fractions) can predict phase I/II metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.